Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the mercapto group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
These compounds share structural similarities but differ in their specific functional groups and applications.
Biological Activity
Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₃O₃S
- Molecular Weight : 253.33 g/mol
- CAS Number : 362704-44-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrido[2,3-d]pyrimidine class, which includes methyl 7-isopropyl-2-mercapto derivatives. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines:
-
Cell Lines Tested :
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
- Cytotoxicity Assay : The MTT assay was employed to evaluate the viability of cancer cells post-treatment with the compound. Results indicated a dose-dependent inhibition of cell proliferation across all tested lines, suggesting a promising anticancer profile.
Cell Line | IC50 Value (µM) | Reference Drug Comparison |
---|---|---|
HCT-116 | 12.5 | Doxorubicin (15 µM) |
MCF-7 | 10.0 | Doxorubicin (8 µM) |
MDA-MB-231 | 15.0 | 5-Fluorouracil (20 µM) |
A549 | 11.0 | Doxorubicin (14 µM) |
These results indicate that methyl 7-isopropyl-2-mercapto derivatives may be more effective than some standard chemotherapeutics at certain concentrations.
The anticancer activity of methyl 7-isopropyl-2-mercapto compounds is believed to involve several mechanisms:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Cycle Progression : By interfering with specific phases of the cell cycle, the compound can halt proliferation.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
In addition to its anticancer properties, methyl 7-isopropyl-2-mercapto derivatives have shown antimicrobial activity against various pathogens. Studies have reported efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Antimicrobial Efficacy Table
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.
Case Studies and Research Findings
- In Vivo Studies : Animal models have demonstrated that administration of methyl 7-isopropyl-2-mercapto significantly reduces tumor size in xenograft models, supporting its potential use in cancer therapy.
- Combination Therapy : Preliminary studies indicate enhanced efficacy when used in combination with existing chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation.
- Structure–Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity, emphasizing the importance of the mercapto group and isopropyl substitution in improving potency.
Properties
Molecular Formula |
C12H13N3O3S |
---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
methyl 4-oxo-7-propan-2-yl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H13N3O3S/c1-5(2)7-4-6(11(17)18-3)8-9(13-7)14-12(19)15-10(8)16/h4-5H,1-3H3,(H2,13,14,15,16,19) |
InChI Key |
RLLRZOIBJIJTOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=O)NC(=S)N2 |
Origin of Product |
United States |
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